

GSK256066: A Comparative Analysis of Efficacy in Human and Animal Models

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For Researchers, Scientists, and Drug Development Professionals

GSK256066 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) developed for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, GSK256066 increases intracellular cAMP levels, leading to airway smooth muscle relaxation and reduced inflammation.[1] This guide provides a comprehensive comparison of the efficacy of GSK256066 in human clinical trials versus preclinical animal models, supported by experimental data and detailed methodologies.

Quantitative Efficacy Data

The following tables summarize the key quantitative efficacy data for **GSK256066** from human and animal studies.

Table 1: Efficacy of **GSK256066** in Human Clinical Trials



Indication	Study Design	Treatment	Primary Endpoint	Result	Reference
Mild Allergic Asthma	Randomized, double-blind, placebo- controlled, crossover	Inhaled GSK256066 87.5 mcg once daily for 7 days	Attenuation of the Late Asthmatic Response (LAR) to allergen challenge	Significant reduction in the fall of minimum FEV1 by 26.2% and weighted mean FEV1 by 34.3% compared to placebo.[2][3]	[2][3]
Attenuation of the Early Asthmatic Response (EAR) to allergen challenge	Significant inhibition of the fall in minimum FEV1 by 40.9% and weighted mean FEV1 by 57.2% compared to placebo.[2][3]	[2][3]			
Moderate COPD	Phase IIa, multicenter, parallel- group, double-blind, placebo- controlled, 4- week	Inhaled GSK256066 25 µg or 87.5 µg once daily	Safety and tolerability	Well-tolerated with a low incidence of gastrointestin al side effects.[4][5]	[4][5]
Change in inflammatory markers in	No statistically significant	[4][5]			



induced	changes		
sputum and	observed.[4]		
blood	[5]		
Change in post- bronchodilato	Trend towards an increase for both doses. [4][5]	[4][5]	

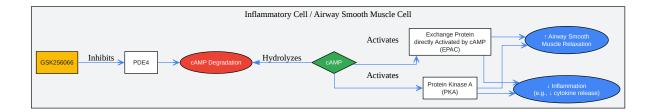
Table 2: Efficacy of GSK256066 in Animal Models

Animal Model	Species	Treatment	Efficacy Endpoint	Result	Reference
LPS-Induced Pulmonary Neutrophilia	Rat	Intratracheal GSK256066	Inhibition of neutrophil influx into BALF	ED50 = 1.0 μg/kg	[6]
Ferret	Inhaled GSK256066	Inhibition of neutrophil influx into BALF	ED50 = 18 μg/kg	[6]	
Ovalbumin- Induced Pulmonary Eosinophilia	Rat	Intratracheal GSK256066	Inhibition of eosinophil influx into BALF	ED50 = 0.4 μg/kg	[6]
Cigarette Smoke- Induced Pulmonary Inflammation	Mouse	Inhaled GSK256066	Inhibition of inflammatory cell influx	Efficacious in a 4-day acute model.[7][8]	[7][8]

Signaling Pathway and Experimental Workflows



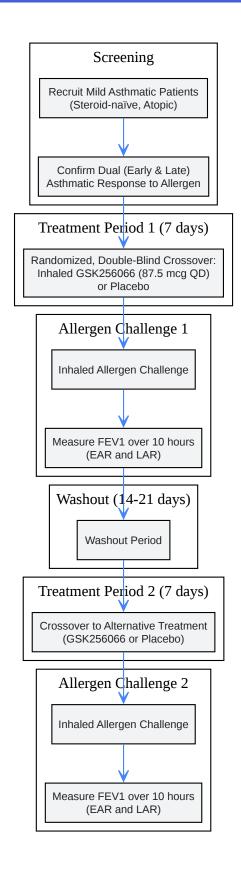
The following diagrams illustrate the mechanism of action of **GSK256066** and the experimental workflows of the key studies.



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Caption: Mechanism of action of GSK256066.

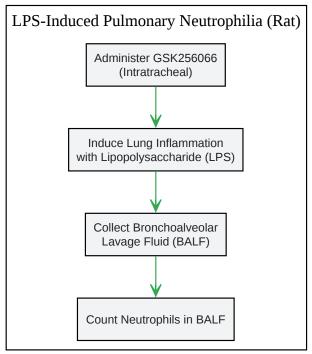


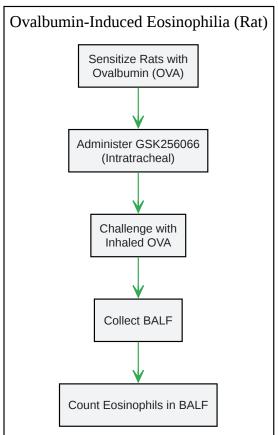


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Caption: Human Asthma Allergen Challenge Workflow.







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Caption: Animal Model Experimental Workflows.

Experimental Protocols Human Studies

- 1. Allergen Challenge in Mild Allergic Asthma (NCT00380354)[2][3]
- Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.
- Participants: 24 steroid-naïve subjects with mild atopic asthma, demonstrating both early and late asthmatic responses to a specific inhaled allergen.



- Intervention: Subjects received inhaled **GSK256066** (87.5 mcg) or a matching placebo once daily for 7 days in each treatment period, separated by a 14- to 21-day washout period.
- Allergen Challenge: On day 7 of each treatment period, subjects underwent an inhaled allergen challenge with the allergen concentration known to induce a dual asthmatic response.
- Efficacy Endpoints:
 - Primary: The maximum percentage fall in Forced Expiratory Volume in one second (FEV1)
 during the late asthmatic response (LAR), 3-10 hours post-challenge.
 - Secondary: The maximum percentage fall in FEV1 during the early asthmatic response (EAR), 0-2 hours post-challenge.
- Statistical Analysis: A mixed-effects model was used to analyze the FEV1 data, with treatment, period, and baseline FEV1 as fixed effects and subject as a random effect.
- 2. Safety and Tolerability in Moderate COPD (NCT00549679)[4][5]
- Study Design: A Phase IIa, multicenter, parallel-group, double-blind, placebo-controlled, fourweek randomized study.
- Participants: 104 patients with moderate COPD.
- Intervention: Patients were randomized to receive inhaled GSK256066 at doses of 25 μg or 87.5 μg, or placebo, once daily for 28 days.
- Efficacy Endpoints:
 - Primary: Safety and tolerability, assessed by adverse events, vital signs, and clinical laboratory tests.
 - Secondary: Changes in inflammatory markers (e.g., neutrophils, macrophages, lymphocytes, eosinophils) in induced sputum and blood, and changes in lung function (post-bronchodilator FEV1).



Statistical Analysis: Descriptive statistics were used for safety data. Changes in inflammatory
markers and lung function were analyzed using an analysis of covariance (ANCOVA) model,
with baseline values as a covariate.

Animal Models

- 1. Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats[6]
- Animals: Male Wistar rats.
- Procedure:
 - GSK256066 was administered intratracheally at various doses.
 - Thirty minutes after drug administration, rats were challenged with an intratracheal instillation of LPS (10 μ g/rat) to induce neutrophilic lung inflammation.
 - Six hours after LPS challenge, the animals were euthanized, and bronchoalveolar lavage (BAL) was performed.
 - The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid (BALF) were determined.
- Analysis: The dose-response relationship was analyzed to calculate the ED50 value, which
 is the dose required to produce 50% of the maximum inhibitory effect on neutrophil
 accumulation.
- 2. Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats[6]
- Animals: Male Brown Norway rats.
- Procedure:
 - Rats were actively sensitized by an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide on day 0.
 - On day 14, sensitized rats were challenged with an aerosol of OVA for 30 minutes.



- GSK256066 was administered intratracheally at various doses 30 minutes before the OVA challenge.
- Twenty-four hours after the OVA challenge, BAL was performed.
- The total and differential cell counts (specifically eosinophils) in the BALF were determined.
- Analysis: The ED50 for the inhibition of eosinophil accumulation was calculated from the dose-response curve.
- 3. Cigarette Smoke (CS)-Induced Pulmonary Inflammation in Mice[7][8]
- Animals: Female BALB/c mice.
- Procedure:
 - Mice were exposed to cigarette smoke (CS) from research cigarettes for a specified number of days (e.g., 4 days for an acute model).
 - **GSK256066** was administered via inhalation prior to each CS exposure.
 - Following the final CS exposure, BAL was performed to collect lung inflammatory cells.
 - Total and differential cell counts in the BALF were determined to assess the extent of inflammation.
- Analysis: The effect of GSK256066 on the CS-induced increase in inflammatory cells was compared to a vehicle-treated control group.

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